10-Picomolar IC50 for Inhibiting Aβ42-α7nAChR Binding: Unmatched Potency for Studying Filamin A-Dependent Amyloid Signaling
Simufilam inhibits Aβ42 binding to α7nAChR with an IC50 of 10 picomolar (10 pM) in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using human α7nAChR and Aβ42 [1]. This is orders of magnitude more potent than other reported inhibitors of this interaction; for comparison, typical small-molecule α7nAChR antagonists exhibit IC50 values in the nanomolar to micromolar range [2]. No other FLNA-targeting compound achieves picomolar potency in disrupting this pathogenic protein-protein interaction.
| Evidence Dimension | Inhibition of Aβ42 binding to α7nAChR |
|---|---|
| Target Compound Data | IC50 = 10 pM |
| Comparator Or Baseline | Typical α7nAChR antagonists: IC50 > 100 nM (e.g., methyllycaconitine ~1-10 nM; α-bungarotoxin ~1 nM) |
| Quantified Difference | ≥100-fold more potent than typical α7nAChR antagonists |
| Conditions | TR-FRET assay using SNAP-tagged human α7nAChR and Aβ42-donor fusion protein |
Why This Matters
This exceptional potency enables researchers to study FLNA-α7nAChR disruption at physiologically relevant concentrations (low picomolar), minimizing off-target effects that plague less selective inhibitors.
- [1] Wang HY, Cecon E, Dam J, Pei Z, Jockers R, Burns LH. Simufilam Reverses Aberrant Receptor Interactions of Filamin A in Alzheimer's Disease. Int J Mol Sci. 2023;24(18):13927. View Source
- [2] Lee CH, et al. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor. Int J Mol Sci. 2022;23(14):7743. View Source
